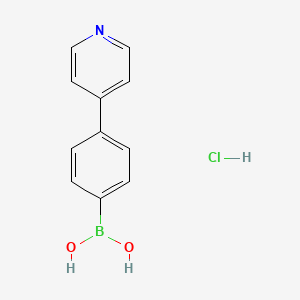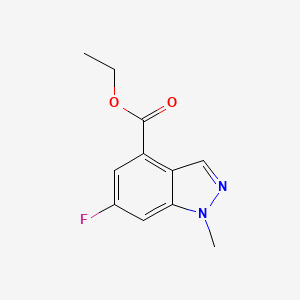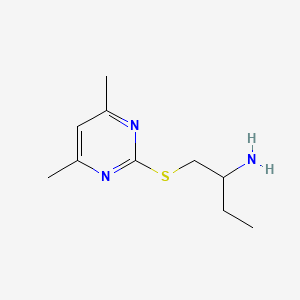
(4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridine ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride typically involves the coupling of phenylboronic acid with 4-bromopyridine. The reaction is catalyzed by palladium and often employs a base such as potassium carbonate in a suitable solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
(4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl halide, facilitated by a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol)
Conditions: Inert atmosphere (nitrogen or argon), temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the transfer of the aryl group to the palladium center[5][5].
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Pyridine-4-boronic acid
- (4-Bromophenyl)boronic acid
Uniqueness
(4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride is unique due to the presence of both a pyridine and a phenyl ring, which enhances its reactivity and versatility in cross-coupling reactions. The combination of these functional groups allows for the synthesis of more complex and diverse organic molecules compared to simpler boronic acids .
属性
分子式 |
C11H11BClNO2 |
|---|---|
分子量 |
235.47 g/mol |
IUPAC 名称 |
(4-pyridin-4-ylphenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C11H10BNO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8,14-15H;1H |
InChI 键 |
QMMBXVRDTVMJDS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CC=NC=C2)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)



![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)

![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
